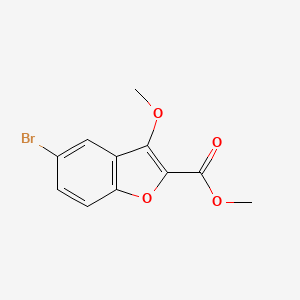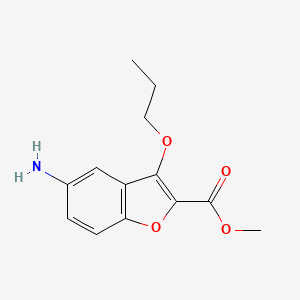
Methyl 5-amino-3-propoxybenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl5-amino-3-propoxybenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-amino-3-propoxybenzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Functional Groups: The amino and propoxy groups are introduced through substitution reactions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure scalability and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Methyl5-amino-3-propoxybenzofuran-2-carboxylate undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under mild conditions.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups using appropriate alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are frequently used.
Substitution: Alkylating agents like alkyl halides are used in the presence of a base.
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
Methyl5-amino-3-propoxybenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl5-amino-3-propoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-propoxybenzofuran-2-carboxylic acid: Similar structure but lacks the methyl ester group.
3-Propoxybenzofuran-2-carboxylic acid: Lacks the amino group.
5-Amino-2-carboxybenzofuran: Lacks the propoxy group.
Uniqueness
Methyl5-amino-3-propoxybenzofuran-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 5-amino-3-propoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-3-6-17-11-9-7-8(14)4-5-10(9)18-12(11)13(15)16-2/h4-5,7H,3,6,14H2,1-2H3 |
InChI Key |
AGOPAYKTBXMMNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(OC2=C1C=C(C=C2)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11784690.png)
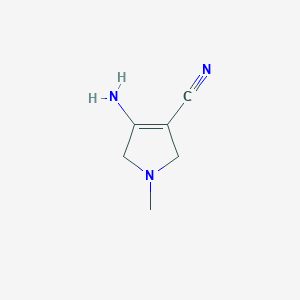


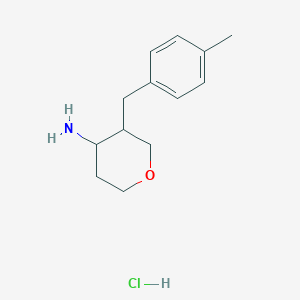
![2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11784710.png)
![Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11784717.png)
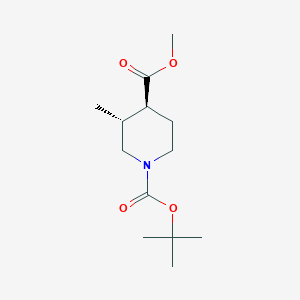
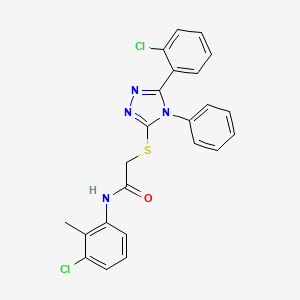
![Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate](/img/structure/B11784739.png)

